molecular formula C20H18F3N3O3 B5134952 5-[(2,5-dimethylphenoxy)methyl]-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)-1,2-oxazole-3-carboxamide

5-[(2,5-dimethylphenoxy)methyl]-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B5134952
M. Wt: 405.4 g/mol
InChI Key: WCXZHPQMVRNBRD-UHFFFAOYSA-N
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Description

5-[(2,5-dimethylphenoxy)methyl]-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxazole ring, a trifluoromethyl group, and a pyridine moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-dimethylphenoxy)methyl]-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the trifluoromethyl and pyridine groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-dimethylphenoxy)methyl]-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2,5-dimethylphenoxy)methyl]-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,5-dimethylphenoxy)methyl]-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)-1,2-oxazole-3-carboxamide is unique due to its combination of an oxazole ring, trifluoromethyl group, and pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-[(2,5-dimethylphenoxy)methyl]-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3/c1-12-6-7-13(2)17(9-12)28-11-14-10-16(26-29-14)19(27)25-18(20(21,22)23)15-5-3-4-8-24-15/h3-10,18H,11H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXZHPQMVRNBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC(=NO2)C(=O)NC(C3=CC=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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